N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide
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Overview
Description
N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a thiazole ring, and a difluoromethyl-substituted cyclopentapyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the adamantyl group, and the construction of the cyclopentapyrazole moiety. Common reagents used in these steps include thioamides, adamantyl halides, and difluoromethyl ketones. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The adamantyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles like alkyl halides or aryl halides. Reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the difluoromethyl group can yield the corresponding methyl derivative.
Scientific Research Applications
N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly those targeting diseases involving oxidative stress or inflammation.
Industry: As a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity to these targets, while the thiazole and cyclopentapyrazole moieties may contribute to its overall activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide can be compared with other similar compounds, such as:
N-(1-adamantyl)acetamide: This compound shares the adamantyl group but lacks the thiazole and cyclopentapyrazole moieties, making it less complex and potentially less active in certain applications.
N-[4-(1-Adamantyl)phenyl]acetamide: This compound also contains the adamantyl group but has a phenyl ring instead of the thiazole and cyclopentapyrazole moieties, which may result in different chemical and biological properties.
The uniqueness of N1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide lies in its combination of structural features, which may confer specific advantages in terms of binding affinity, stability, and overall activity.
Properties
Molecular Formula |
C22H26F2N4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C22H26F2N4OS/c23-20(24)19-15-2-1-3-16(15)28(27-19)10-18(29)26-21-25-17(11-30-21)22-7-12-4-13(8-22)6-14(5-12)9-22/h11-14,20H,1-10H2,(H,25,26,29) |
InChI Key |
NYOPMSMLOWTMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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